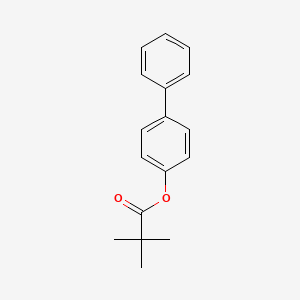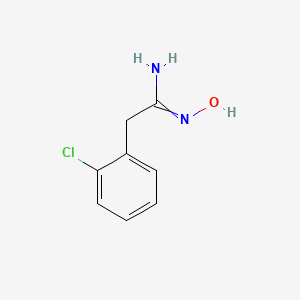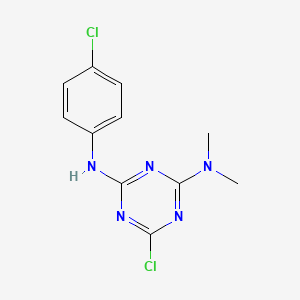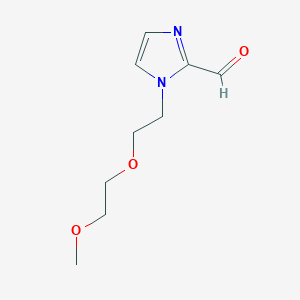
(4-Phenylphenyl) 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenylphenyl) 2,2-dimethylpropanoate is an organic compound that belongs to the ester class of chemicals. It is formed by the esterification of pivalic acid and 4-biphenylol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Phenylphenyl) 2,2-dimethylpropanoate can be synthesized through the esterification reaction between pivalic acid and 4-biphenylol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
On an industrial scale, the production of pivalic acid 4-biphenylyl ester may involve the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenylphenyl) 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester bond can be cleaved to yield pivalic acid and 4-biphenylol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Pivalic acid and 4-biphenylol.
Reduction: Pivalic alcohol and 4-biphenylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Phenylphenyl) 2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the protection of alcohols and phenols.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to hydrolysis.
Industry: Utilized in the production of high-performance polymers and coatings due to its thermal stability.
Wirkmechanismus
The mechanism of action of pivalic acid 4-biphenylyl ester involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed hydrolysis reactions, the ester bond is cleaved by the enzyme’s active site, resulting in the formation of pivalic acid and 4-biphenylol. The stability of the ester bond is attributed to the steric hindrance provided by the bulky pivaloyl group, which protects the ester from nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
(4-Phenylphenyl) 2,2-dimethylpropanoate can be compared with other similar compounds such as:
Pivalic acid methyl ester: Similar in structure but with a methyl group instead of a biphenyl group. It is less bulky and less stable.
Pivalic acid ethyl ester: Similar in structure but with an ethyl group instead of a biphenyl group. It is also less bulky and less stable.
Benzoic acid 4-biphenylyl ester: Similar in structure but with a benzoic acid moiety instead of pivalic acid. It has different reactivity and stability properties.
This compound is unique due to its high stability and resistance to hydrolysis, making it valuable in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C17H18O2 |
|---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
(4-phenylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)16(18)19-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI-Schlüssel |
CIBCQYHPZFPXJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1H-1,2,4-triazol-1yl)methyl]benzenesulfonamide](/img/structure/B8446251.png)




![1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B8446289.png)
![2-Morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B8446300.png)
![1-(4-Hydroxymethyl-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8446308.png)

![2-methylThiazolo[5,4-b]pyridine-5-methanol](/img/structure/B8446314.png)
